3,4-Dibromothiophene-2-boronic acid pinacol ester
Description
The exact mass of the compound 3,4-Dibromothiophene-2-boronic acid pinacol ester is 367.90756 g/mol and the complexity rating of the compound is 272. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,4-Dibromothiophene-2-boronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dibromothiophene-2-boronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3,4-dibromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BBr2O2S/c1-9(2)10(3,4)15-11(14-9)8-7(13)6(12)5-16-8/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWLVVJDJCPLAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CS2)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BBr2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Lithium Halogen Exchange and Borylation
This method relies on the generation of a highly reactive organolithium intermediate from a polyhalogenated thiophene (B33073) precursor. Due to the higher acidity of the α-protons (positions 2 and 5) on the thiophene ring, a selective halogen-metal exchange can be performed at low temperatures. For the synthesis of the target compound, 2,3,4-tribromothiophene (B1329577) is the logical starting material.
The general mechanism involves the treatment of 2,3,4-tribromothiophene with a strong organolithium base, such as n-butyllithium (n-BuLi), at a very low temperature (typically -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The lithium selectively displaces the bromine atom at the 2-position, which is the most kinetically favorable site for this exchange. The resulting 3,4-dibromo-2-thienyllithium intermediate is then quenched by an electrophilic boron reagent. For the synthesis of the pinacol (B44631) ester, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) is a common and effective choice. Following the quench, an aqueous workup yields the desired 3,4-Dibromothiophene-2-boronic acid pinacol ester. This approach is analogous to the synthesis of other substituted thiophene boronic esters, such as 3-methylthiophene-2-boronic acid pinacol ester. chemicalbook.com
Interactive Data Table: Lithiation-Borylation Route
| Step | Reagent | Solvent | Temperature (°C) | Purpose |
| Starting Material | 2,3,4-Tribromothiophene | - | - | Thiophene core with leaving groups |
| 1. Lithiation | n-Butyllithium (n-BuLi) | THF | -78 | Selective halogen-lithium exchange at C2 |
| 2. Borylation | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | THF | -78 to RT | Introduction of the boronic ester moiety |
| 3. Quench | Saturated aq. NaHCO₃ | - | 0 | Neutralization and termination of the reaction |
Palladium Catalyzed Borylation Miyaura Borylation
Comparison of Boronic Acid and Boronic Ester Synthesis Routes
The choice between synthesizing a boronic acid (RB(OH)₂) or its corresponding boronic ester (RB(OR)₂) is a critical consideration in synthetic chemistry, guided by factors of stability, reactivity, and ease of handling. Pinacol esters are the most common type of boronic esters used in cross-coupling reactions.
Synthesis and Isolation:
Boronic Acids are typically synthesized by quenching organometallic reagents (Grignard or organolithium) with trialkyl borates (e.g., trimethyl borate) followed by acidic hydrolysis. nih.gov Alternatively, they can be obtained by the hydrolysis of boronic esters. nih.gov
Boronic Esters are often prepared directly via palladium-catalyzed Miyaura borylation of aryl halides with a diboron reagent like B₂pin₂. nih.gov They can also be formed by the esterification of a boronic acid with a diol, such as pinacol, often under conditions that remove water.
Stability and Handling:
Boronic Acids are prone to dehydration to form cyclic boroxine (B1236090) anhydrides, which can affect reactivity and stoichiometry. They are often crystalline solids but can be difficult to purify by chromatography due to their polarity. digitellinc.comresearchgate.net Heterocyclic boronic acids, in particular, can be unstable and susceptible to protodeboronation (cleavage of the C-B bond), especially under basic conditions or at high temperatures. nih.govresearchgate.net
Boronic Esters , especially cyclic pinacol esters, are generally more stable and less polar than the corresponding acids. rsc.org This increased stability makes them robust to storage, handling, and purification by standard silica (B1680970) gel chromatography. researchgate.netrsc.org Their enhanced stability is a key reason for their widespread use, particularly when dealing with sensitive heterocyclic systems. rsc.org
Reactivity in Cross-Coupling:
Historically, boronic acids have been considered more reactive in Suzuki-Miyaura coupling. This is often attributed to the difference in electron-withdrawing ability between the hydroxyl (-OH) groups of the acid and the alkoxy (-OR) groups of the ester. researchgate.net
However, recent studies have shown that boronic esters can transmetalate directly without prior hydrolysis to the boronic acid. acs.org Depending on the specific ester and reaction conditions, they can exhibit significantly enhanced reaction rates compared to the parent boronic acid. nih.gov The steric and electronic properties of the diol used to form the ester play a crucial role in the kinetics of the transmetalation step. nih.gov For many applications, the practical advantages of stability and ease of purification offered by pinacol esters outweigh any potential differences in reactivity.
Interactive Data Table: Comparison of Boronic Acids vs. Pinacol Esters
| Feature | Boronic Acids (RB(OH)₂) | Boronic Pinacol Esters (RB(pin)) |
| Typical Synthesis | Hydrolysis of borate (B1201080) esters after reaction with organometallics. nih.gov | Direct Pd-catalyzed coupling (Miyaura) or esterification of boronic acid. nih.gov |
| Stability | Lower; prone to boroxine formation and protodeboronation. digitellinc.comresearchgate.net | High; generally stable to air, moisture, and chromatography. researchgate.netrsc.org |
| Purification | Often difficult by chromatography; typically requires recrystallization. | Readily purified by silica gel chromatography. rsc.org |
| Reactivity | Generally considered highly reactive, but can be substrate-dependent. researchgate.net | Can be highly reactive; may not require hydrolysis prior to coupling. nih.govacs.org |
| Common State | Often crystalline solids. | Often oils or low-melting solids. |
Advanced Synthetic Applications of 3,4 Dibromothiophene 2 Boronic Acid Pinacol Ester
Polymerization and Oligomerization Strategies
The unique substitution pattern of 3,4-Dibromothiophene-2-boronic acid pinacol (B44631) ester allows it to be incorporated into polymeric structures through various palladium-catalyzed cross-coupling reactions. Its role can be that of a chain extender, a branching unit, or a terminal group, depending on the chosen polymerization method and co-monomers.
Suzuki polycondensation is a powerful method for forming carbon-carbon bonds to create conjugated polymers. In this context, 3,4-Dibromothiophene-2-boronic acid pinacol ester can act as a versatile monomer. When reacted with a diboronic ester comonomer, the dibromo functionalities of the thiophene (B33073) ring participate in the polymerization, leading to a polymer backbone that incorporates the 3,4-disubstituted thiophene unit. Conversely, when copolymerized with a dihaloaromatic species, the boronic ester at the C2 position becomes the reactive site for chain growth.
The inclusion of a 3,4-disubstituted thiophene monomer can influence the resulting polymer's properties. Unlike the more common 2,5-linked polythiophenes, polymers derived from 3,4-linked units may exhibit altered morphology and a lower degree of regiularity, which in turn affects the material's electronic and optical properties. The steric hindrance caused by the substituents at adjacent C3 and C4 positions can lead to twisting of the polymer backbone, disrupting π-conjugation and resulting in a blue-shift in the absorption spectrum compared to more planar analogues.
Catalyst-transfer polymerization (CTP) is a chain-growth polymerization method that allows for the synthesis of conjugated polymers with controlled molecular weights and low dispersity. A key feature of some CTP mechanisms is the intramolecular transfer of the palladium catalyst along the growing polymer chain.
However, studies on the polymerization behavior of 3,4-dibromothiophene (B32776) have shown that intramolecular catalyst transfer does not proceed effectively on this particular scaffold. Instead, its polymerization tends to follow a conventional step-growth polycondensation pathway. This suggests that when 3,4-Dibromothiophene-2-boronic acid pinacol ester is used in polymerization, it is more likely to undergo intermolecular catalyst transfer, characteristic of a standard step-growth Suzuki polycondensation, rather than a controlled, chain-growth CTP. This results in polymers where the molecular weight distribution is governed by Flory-Schulz statistics rather than the living/controlled characteristics of a true CTP.
The controlled, stepwise functionalization of 3,4-Dibromothiophene-2-boronic acid pinacol ester is particularly useful for the synthesis of well-defined thiophene-containing oligomers and copolymers. nih.gov The distinct reactivity of the boronic ester and the bromo groups allows for sequential coupling reactions. For example, the boronic ester can be coupled with a monohalo-aromatic compound in a first Suzuki reaction. The resulting intermediate, a 2-aryl-3,4-dibromothiophene, can then be used in subsequent coupling reactions to introduce different substituents at the C3 and C4 positions, leading to the formation of precisely structured oligomers. nih.gov
This approach enables the creation of complex copolymers with diverse functionalities. By choosing appropriate coupling partners in each step, a variety of architectures, such as donor-acceptor systems or branched oligomers, can be constructed. The synthesis of such defined oligomers is crucial for structure-property relationship studies in organic electronics. nih.gov
Functionalization and Derivatization of Thiophene Scaffolds
The presence of three distinct reactive handles on the thiophene ring—one boronic ester and two bromine atoms—positions 3,4-Dibromothiophene-2-boronic acid pinacol ester as a powerful platform for creating complex, multi-substituted thiophene architectures.
Orthogonal reactivity is key to the utility of this compound in multi-step synthesis. The boronic ester and the C-Br bonds can be addressed selectively under different reaction conditions. The Suzuki-Miyaura coupling provides the primary method for this differentiation.
Reaction at the Boronic Ester: The pinacol boronic ester is highly reactive towards palladium-catalyzed cross-coupling with aryl or vinyl halides. This reaction can be performed selectively while leaving the C3-Br and C4-Br bonds intact. This initial step attaches a substituent at the C2 position, which is typically the most reactive site in Suzuki couplings of thiophenes. nih.gov
Reaction at the Bromo Groups: Following the initial coupling at C2, the two bromine atoms at the C3 and C4 positions are available for further functionalization. Studies on polyhalogenated thiophenes have established a general reactivity trend where α-halogens (at C2/C5) are more reactive than β-halogens (at C3/C4). nih.gov Since the C2 position is already occupied, subsequent reactions target the C3 and C4 bromines. While the electronic and steric environment can influence their relative reactivity, they can be reacted with organoboron reagents (or other organometallic partners in Stille or Kumada couplings) to achieve di-substitution. nih.govmdpi.com
This selective, stepwise approach allows for the introduction of up to three different substituents onto the thiophene ring in a controlled manner.
The sequential functionalization strategy enables the construction of highly substituted and complex thiophene architectures that would be difficult to access through other means. By applying the principles of orthogonal reactivity, chemists can design multi-step synthetic routes to access a wide range of target molecules.
For instance, a synthetic sequence could begin with a Suzuki coupling at the C2-boronic ester position. The resulting 2-aryl-3,4-dibromothiophene intermediate can then undergo a second Suzuki reaction, potentially coupling at both C3 and C4 positions with a different boronic acid to yield a symmetrically substituted 2,3,4-triarylthiophene. Alternatively, under carefully controlled conditions, it may be possible to achieve selective mono-substitution at one of the bromine positions before proceeding to functionalize the last remaining site, leading to an unsymmetrically substituted product. This level of synthetic control is essential for creating molecules with tailored electronic and photophysical properties for applications in materials science. cmu.edu
Below is a table summarizing the potential sequential reactions for creating complex thiophene architectures.
| Step | Reactive Site(s) | Coupling Partner | Potential Product |
| 1 | C2-Boronic Ester | Aryl/Vinyl Halide | 2-Substituted-3,4-dibromothiophene |
| 2 | C3-Br and C4-Br | Aryl/Vinyl Boronic Acid | 2,3,4-Trisubstituted Thiophene |
| 2a (selective) | C3-Br or C4-Br | Aryl/Vinyl Boronic Acid | 2,3-Disubstituted-4-bromothiophene or 2,4-Disubstituted-3-bromothiophene |
| 3 (following 2a) | Remaining C-Br | Aryl/Vinyl Boronic Acid | Unsymmetrical 2,3,4-Trisubstituted Thiophene |
Introduction of Diverse Chemical Moieties
The structure of 3,4-Dibromothiophene-2-boronic acid pinacol ester offers three distinct reaction sites: the boronic ester at the C2 position and the two bromine atoms at the C3 and C4 positions. This arrangement theoretically allows for a series of selective and sequential cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of chemical groups. The differential reactivity of a boronic ester versus an aryl bromide under specific catalytic conditions is the key to this selectivity.
Typically, the boronic ester moiety is the most reactive site for Suzuki-Miyaura coupling. This would allow for the initial introduction of an aryl, heteroaryl, or vinyl group at the C2 position. Subsequently, the bromine atoms at the C3 and C4 positions could be functionalized. The reactivity of the C3-Br versus the C4-Br bond might differ, potentially allowing for regioselective substitution, although this would need to be determined empirically.
Hypothetical Sequential Functionalization:
Step 1: Suzuki-Miyaura Coupling at C2: The initial reaction would likely involve the palladium-catalyzed coupling of the boronic ester with an organic halide (R¹-X).
Step 2: Suzuki-Miyaura Coupling at C3 or C4: By modifying the reaction conditions (e.g., changing the catalyst, ligand, or base), a second coupling could be performed at one of the bromine positions with a different boronic acid or ester (R²-B(OR)₂).
Step 3: Final Coupling: The remaining bromine atom could then be subjected to a final cross-coupling reaction to introduce a third moiety (R³).
This stepwise approach would theoretically enable the synthesis of fully decorated, non-symmetrical 2,3,4-trisubstituted thiophenes, which are valuable scaffolds in materials science and medicinal chemistry.
Table 1: Hypothetical Stepwise Introduction of Moieties via Sequential Suzuki-Miyaura Coupling (Note: The following data is illustrative and not based on published results for the specified compound.)
| Step | Coupling Partner | Moiety Introduced (R group) | Position Functionalized | Catalyst/Ligand System (Example) |
| 1 | Aryl Halide (e.g., 4-iodotoluene) | 4-tolyl | C2 | Pd(PPh₃)₄ |
| 2 | Heteroaryl Boronic Acid (e.g., Pyridine-3-boronic acid) | 3-pyridyl | C3 or C4 | PdCl₂(dppf) |
| 3 | Vinyl Boronic Ester (e.g., Styreneboronic acid pinacol ester) | Styrenyl | C4 or C3 | Pd₂(dba)₃ / SPhos |
Cascade and Multicomponent Reactions Employing the Compound
The application of 3,4-Dibromothiophene-2-boronic acid pinacol ester in cascade or multicomponent reactions (MCRs) remains an unexplored area of research, according to available literature. MCRs are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials.
Boronic acids and their esters are known to participate in certain types of MCRs, most notably the Petasis reaction (a borono-Mannich reaction). A hypothetical multicomponent reaction involving our subject compound could be envisioned, but would require significant methods development.
Hypothetical Petasis-Type Reaction followed by Intramolecular Cyclization:
A plausible, yet unproven, cascade sequence could involve an initial Petasis-type reaction. For example, the boronic ester could react with an amine and a carbonyl compound that also contains a nucleophilic group. The product of this initial MCR could then be poised for a subsequent intramolecular cyclization reaction, possibly triggered by a palladium-catalyzed C-Br activation, to form a novel fused heterocyclic system. Such a strategy would rapidly build molecular complexity from simple starting materials.
However, the development of such a reaction would need to overcome significant challenges, including the chemoselectivity between the three reactive sites under a single set of reaction conditions and potential catalyst inhibition or side reactions. Without experimental validation, any proposed scheme remains speculative.
Applications in Materials Science and Organic Electronics
Development of Organic Semiconductor Materials
Organic semiconductor materials are foundational to the next generation of electronic devices, offering advantages like mechanical flexibility, lightweight design, and low-cost fabrication. mdpi.comypidathu.or.id 3,4-Dibromothiophene-2-boronic acid pinacol (B44631) ester is a key monomer used in the synthesis of these materials. The thiophene (B33073) ring is an electron-rich aromatic system that facilitates charge transport, a fundamental property of semiconductors. The strategic placement of two bromine atoms at the 3 and 4 positions of the thiophene ring significantly influences the electronic properties of the resulting material. These electron-withdrawing groups can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymers they are incorporated into. This orbital tuning is crucial for designing materials with specific band gaps and for improving the oxidative stability and performance of devices like organic field-effect transistors (OFETs). chemimpex.com
The development of novel π-conjugated materials is essential for advancing the field, and building blocks like 3,4-dibromothiophene-2-boronic acid pinacol ester are instrumental in this process. mdpi.com They enable chemists to construct complex molecular architectures with precisely controlled optical and electronic properties. mdpi.com The use of this compound allows for the creation of organic semiconductors that can be processed from solution, enabling large-area and low-cost manufacturing techniques for applications such as flexible displays and smart wearable devices. nih.gov Researchers utilize this and similar thiophene derivatives to synthesize materials for a range of semiconductor applications, from the active layers in transistors to components in advanced sensors. mdpi.comchemimpex.com
Fabrication of Conjugated Polymers for Electronic Devices
Conjugated polymers are a class of organic materials characterized by a backbone of alternating single and double bonds, which results in a delocalized π-electron system. This structure is responsible for their unique electronic and optical properties. 3,4-Dibromothiophene-2-boronic acid pinacol ester is extensively used as a monomer in the fabrication of such polymers through transition metal-catalyzed cross-coupling reactions, most notably Suzuki polycondensation. researchgate.netrsc.org This polymerization method is highly efficient for creating well-defined polymer chains by reacting the boronic ester group with aryl halides on another monomer. nih.gov
The incorporation of the 3,4-dibromothiophene (B32776) unit into the polymer backbone has a profound impact on the material's properties. The bromine atoms can be used as reactive sites for further functionalization or can be retained in the final polymer to modulate its electronic characteristics. For instance, the resulting polymers are investigated for their application in organic photovoltaics (OPVs), where precise control over the polymer's band gap and energy levels is critical for efficient light harvesting and charge separation. chemimpex.com Copolymers containing substituted thiophene units are designed to act as either electron donors or acceptors in the active layer of solar cells. northwestern.edunih.gov For example, a copolymer incorporating a related 3,4-disubstituted-S,S-dioxothiophene unit demonstrated the importance of molecular structure on device efficiency in light-emitting diodes (LEDs). researchgate.net
The table below presents typical data for a conjugated copolymer synthesized using a substituted thiophene monomer, illustrating the type of characterization performed on these materials.
| Property | Value |
| Number Average Molecular Weight (Mn) | 30.0 kDa |
| Weight Average Molecular Weight (Mw) | 35.1 kDa |
| Polydispersity Index (PDI) | 1.7 |
| UV-Vis Absorption (in THF) | 398 nm |
| UV-Vis Absorption (thin film) | 410 nm |
This is representative data for a poly(fluorene-co-thiophene-S,S-dioxide) copolymer and serves as an example of the properties measured for such materials. researchgate.net
The synthesis of block copolymers containing different thiophene segments is another important area of research. These materials can self-assemble into well-defined nanostructures, which is beneficial for optimizing the morphology of the active layer in bulk-heterojunction solar cells. nih.govmdpi.com The ability to precisely control polymer synthesis using building blocks like 3,4-dibromothiophene-2-boronic acid pinacol ester is key to achieving high-performance electronic devices. rsc.org
Utilization in Optoelectronic Applications and Fluorescent Probes
The unique photophysical properties of conjugated materials derived from 3,4-dibromothiophene-2-boronic acid pinacol ester make them suitable for various optoelectronic applications. These include organic light-emitting diodes (OLEDs), where the material's ability to emit light efficiently upon electrical excitation is harnessed. The specific wavelength (color) of emitted light can be tuned by modifying the chemical structure of the polymer, for which this boronic ester is a versatile building block. chemimpex.com
Furthermore, the boronic acid functional group itself provides a route to another important application: fluorescent sensors. Boronic acids are known to interact reversibly with diols (compounds with two hydroxyl groups) to form cyclic esters. rsc.org This interaction can be designed to produce a change in the fluorescence of a molecule. rsc.org By attaching the 3,4-dibromothiophene boronic acid pinacol ester to a fluorescent dye, a sensor can be created that "turns on" or "turns off" its fluorescence in the presence of specific diol-containing analytes, such as sugars or glycoproteins. nih.gov
The design of such probes involves coupling the boronic acid-containing thiophene unit, which acts as the recognition site, with a fluorophore. mdpi.com The thiophene moiety can be an integral part of the fluorescent system. Upon binding to a target analyte like a carbohydrate, the change in the electronic environment around the boron atom alters the photophysical properties of the entire molecule, leading to a detectable change in fluorescence intensity or wavelength. nih.gov This principle allows for the development of highly selective and sensitive fluorescent probes for applications in biological imaging and diagnostics. nih.govmdpi.com
Future Research Directions and Emerging Methodologies
Development of Sustainable and Eco-Friendly Synthetic Approaches
Traditional methods for synthesizing thiophene (B33073) boronic esters often rely on organolithium reagents at very low temperatures and volatile organic solvents, which present environmental and safety concerns. chemicalbook.com A significant future direction is the development of greener synthetic alternatives.
One promising eco-friendly approach is the adoption of mechanochemistry. This solvent-free method involves the simple grinding of a boronic acid with a diol, such as pinacol (B44631), to form the corresponding ester. This technique offers excellent atom economy, as water is the only byproduct, and eliminates the need for hazardous solvents and complex purification steps. Research into adapting this solid-state reaction for the borylation of 3,4-dibromothiophene (B32776) would represent a major step towards a more sustainable manufacturing process.
Another green chemistry avenue is the development of metal-free borylation reactions. For instance, the Sandmeyer-type borylation allows for the conversion of arylamines to arylboronates without a metal catalyst, using a diboron (B99234) reagent. orgsyn.org Exploring the synthesis of an amino-dibromothiophene precursor that could undergo this type of transformation would circumvent the use of heavy metal catalysts, which are often toxic and costly. orgsyn.org Furthermore, developing aqueous-phase diazotization conditions for such reactions could further enhance the environmental profile of the synthesis. orgsyn.org
| Synthetic Approach | Traditional Method | Potential Sustainable Alternative |
| Key Reagents | n-Butyllithium, Trialkyl borate (B1201080) | Boronic acid, Pinacol (Mechanochemistry) |
| Catalyst | None (Stoichiometric) | Metal-free (e.g., Sandmeyer-type) |
| Solvent | Tetrahydrofuran (B95107) (THF), Hexane | Solvent-free or Aqueous media |
| Temperature | Cryogenic (-78 °C to -40 °C) | Room Temperature |
| Byproducts | Lithium salts, Alkane | Water |
Exploration of Novel Catalytic Systems and Reaction Conditions
The search for new catalysts and milder reaction conditions is a central theme in modern organic synthesis, aimed at improving efficiency, selectivity, and substrate scope.
A key area of future research is the direct C-H borylation of 3,4-dibromothiophene. Iridium-catalyzed C-H activation has emerged as a powerful tool for the borylation of various heterocycles, including thiophenes. nih.govrsc.org Applying this methodology to 3,4-dibromothiophene could provide a more atom-economical route to the target molecule, avoiding the multi-step sequences that start from pre-functionalized precursors. nih.gov Research would focus on achieving high regioselectivity for the C-2 position in the presence of the two bromine atoms.
While palladium catalysts are highly effective for cross-coupling reactions, there is a drive to develop systems based on more earth-abundant and less expensive metals. Future work could explore catalysts based on nickel, copper, or iron for the borylation of dihalothiophenes. Additionally, the development of palladium-catalyzed systems that operate under milder, base-free conditions is of significant interest. nih.gov For example, aerobic palladium-catalyzed three-component reactions that couple aryl boronic acids, alkenes, and diboron reagents could inspire new approaches to functionalizing the thiophene core under gentler conditions. nih.gov The exploration of palladium-catalyzed homologation of arylboronic acids, which avoids the use of stoichiometric organometallic reagents, also presents a novel pathway for creating more complex organoboron compounds from thiophene-based starting materials. st-andrews.ac.ukacs.org
| Catalytic Strategy | Current Focus | Future Exploration |
| C-H Borylation | Iridium-catalyzed systems for general thiophenes. nih.gov | Regioselective C-H borylation of 3,4-dibromothiophene. |
| Cross-Coupling | Palladium-catalyzed reactions. nih.gov | Catalysis with earth-abundant metals (Ni, Cu, Fe). |
| Reaction Conditions | Often requires strong bases and high temperatures. | Development of base-free, aerobic, and lower-temperature reactions. nih.gov |
| Reagent Type | Stoichiometric organometallics often required. researchgate.net | Catalytic approaches avoiding stoichiometric organometallics. acs.org |
Expansion into New Areas of Materials Science and Chemical Biology
3,4-Dibromothiophene-2-boronic acid pinacol ester is a versatile building block with significant potential for creating novel functional materials and biologically active compounds.
In materials science, this compound is an ideal monomer for Suzuki-Miyaura polycondensation reactions. The thiophene core is a fundamental unit in conductive polymers, while the two bromine atoms provide sites for cross-linking or further functionalization to fine-tune the material's electronic properties. chemimpex.com Future research will likely focus on incorporating this monomer into new conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. chemimpex.comnbinno.com The precise control over polymerization afforded by the boronic ester functionality allows for the synthesis of well-defined materials with enhanced performance characteristics like charge carrier mobility and thermal stability. nbinno.comresearchgate.net
In the realm of chemical biology and drug discovery, boronic acids are recognized as important pharmacophores, famously exemplified by the proteasome inhibitor bortezomib. nih.govnih.gov Thiophene derivatives themselves exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. derpharmachemica.comnih.govrsc.org The title compound serves as a scaffold that can be elaborated into diverse libraries of novel thiophene-containing molecules. The boronic acid group can be used for cross-coupling reactions to attach various substituents, while the bromine atoms can be replaced or used in subsequent coupling reactions. This diversity-oriented synthesis approach could lead to the discovery of new therapeutic agents. nih.gov Future work will involve using this building block to synthesize and screen new compounds for various biological targets, leveraging the unique electronic and structural properties of the dibromothiophene core. nih.govnih.gov
Q & A
Q. What are the recommended synthetic routes for preparing 3,4-dibromothiophene-2-boronic acid pinacol ester?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the reactivity of the boronic ester group. A general approach involves:
- Step 1: Bromination of thiophene derivatives to introduce bromine substituents at positions 3 and 4.
- Step 2: Functionalization of the thiophene ring with a boronic acid group at position 2, followed by protection with pinacol to form the ester.
- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by / NMR and mass spectrometry to confirm structure and purity .
Q. How should researchers purify and characterize this compound to ensure reproducibility?
Methodological Answer:
- Purification: Use recrystallization (e.g., in ethanol/water mixtures) or flash chromatography with silica gel and non-polar solvents (hexane:ethyl acetate, 9:1) to remove unreacted starting materials or byproducts.
- Characterization:
Q. What are the optimal storage conditions to maintain stability?
Methodological Answer:
- Temperature: Store at 2–6°C in a sealed, moisture-free container to prevent hydrolysis of the boronic ester .
- Desiccation: Use anhydrous sodium sulfate or molecular sieves in storage vials to minimize water ingress.
- Light Sensitivity: Protect from prolonged UV exposure to avoid decomposition of the thiophene ring .
Q. How can researchers detect and quantify reaction byproducts during synthetic workflows?
Methodological Answer:
- TLC Monitoring: Use silica plates with fluorescent indicators and visualize under UV light (254 nm).
- GC-MS: Identify volatile byproducts (e.g., pinacol or residual solvents) using helium carrier gas and electron ionization .
- Quantitative NMR (if fluorinated analogs are present): Integrate peaks relative to an internal standard like trifluoroacetic acid .
Advanced Research Questions
Q. How do reaction conditions (pH, temperature, catalyst) influence Suzuki-Miyaura coupling efficiency with this compound?
Methodological Answer:
- Catalyst Optimization: Screen Pd catalysts (e.g., Pd(PPh), PdCl(dppf)) and ligands (e.g., SPhos) to enhance cross-coupling yields. Pd(OAc) with XPhos ligand has shown >80% efficiency in analogous systems .
- pH Dependence: Maintain pH 7–9 (using Tris-HCl buffer) to stabilize the boronate intermediate while avoiding base-induced ester hydrolysis .
- Temperature: Reactions typically proceed at 60–80°C in toluene/ethanol (3:1) to balance reaction rate and boronic ester stability .
Q. How do the bromine substituents and thiophene ring affect electronic properties in cross-coupling reactions?
Methodological Answer:
- Electronic Effects: The electron-withdrawing bromine groups at positions 3 and 4 increase the electrophilicity of the thiophene ring, accelerating oxidative addition with Pd catalysts.
- Steric Considerations: The 2-boronic ester group’s position minimizes steric hindrance, enabling efficient transmetallation. Computational studies (DFT) on similar systems show a 0.3–0.5 eV reduction in activation energy compared to non-brominated analogs .
Q. How can conflicting kinetic data in boronic ester reactions be resolved?
Methodological Answer:
- Time-Resolved UV-Vis Studies: Track reaction progress at 1–5 minute intervals to identify transient intermediates (e.g., boronate adducts) that may skew steady-state assumptions .
- Control Experiments: Compare reaction rates under inert (N) vs. aerobic conditions to assess oxidation byproducts.
- Isotopic Labeling: Use or -labeled HO to trace hydrolysis pathways and validate competing reaction mechanisms .
Q. What advanced applications exist for this compound in materials science or medicinal chemistry?
Methodological Answer:
- Proteomics: Functionalize resin beads for boronate-affinity chromatography to isolate glycoproteins or cis-diol-containing biomolecules .
- OLEDs: Incorporate into π-conjugated polymers via Stille coupling to enhance electron transport properties in organic semiconductors .
- Anticancer Agents: Serve as a precursor for triazine-based inhibitors by coupling with aminopyridines, followed by Boc deprotection and functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
